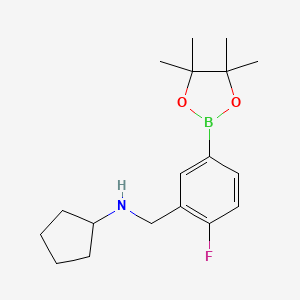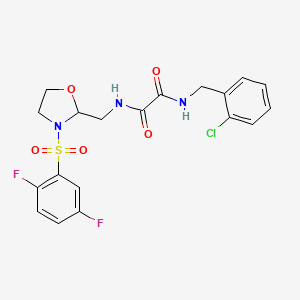![molecular formula C17H22N4OS B2820715 3-[4-(methylsulfanyl)phenyl]-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one CAS No. 2097930-89-5](/img/structure/B2820715.png)
3-[4-(methylsulfanyl)phenyl]-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Methylsulfanyl)phenyl]-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one is a complex organic compound featuring a combination of aromatic, triazole, and pyrrolidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methylsulfanyl)phenyl]-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) salts.
Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring can be constructed through a variety of methods, including the reduction of pyrrole derivatives or cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The triazole ring, in particular, is known for its bioactivity .
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique combination of functional groups makes it a versatile candidate for various applications.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, the triazole ring could interact with enzymes or receptors, modulating their activity. The methylsulfanyl group might enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine moiety could contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their bioactivity and stability.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are often used in pharmaceuticals due to their ability to interact with biological targets.
Aromatic Sulfides:
Uniqueness
What sets 3-[4-(methylsulfanyl)phenyl]-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one apart is the combination of these three functional groups in a single molecule
Propiedades
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-23-16-7-4-14(5-8-16)6-9-17(22)20-12-2-3-15(20)13-21-18-10-11-19-21/h4-5,7-8,10-11,15H,2-3,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYNFTHYWQKBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2820632.png)
![(1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2820633.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2820634.png)
![N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2820635.png)
![2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2820636.png)
![2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2820638.png)



![2-cyclopropyl-6-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2820648.png)



![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/new.no-structure.jpg)
